molecular formula C9H9BrClF2N B6221684 1-(4-bromo-2,6-difluorophenyl)cyclopropan-1-amine hydrochloride CAS No. 2758004-99-6

1-(4-bromo-2,6-difluorophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B6221684
CAS No.: 2758004-99-6
M. Wt: 284.5
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Description

1-(4-Bromo-2,6-difluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C10H10BrClF2N. It belongs to the class of phenylcyclopropanamines and is widely used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromo-2,6-difluorophenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable precursor such as an alkene is treated with a carbene source.

    Introduction of the Phenyl Group: The phenyl group with bromo and difluoro substituents is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Amination: The cyclopropane intermediate is then aminated using an amine source under suitable conditions to form the desired amine.

    Formation of Hydrochloride Salt: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize yield and purity.

    Catalysts and Reagents: Use of efficient catalysts and high-purity reagents to ensure consistent product quality.

    Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2,6-difluorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and difluoro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Depending on the substituents introduced, various substituted phenylcyclopropanamines.

    Oxidation Products: Imines or nitriles.

    Reduction Products: Secondary or tertiary amines.

Scientific Research Applications

1-(4-Bromo-2,6-difluorophenyl)cyclopropan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(4-bromo-2,6-difluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

  • 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-amine hydrochloride
  • 1-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride

Comparison:

  • Structural Differences: Variations in the position and type of halogen substituents on the phenyl ring.
  • Chemical Properties: Differences in reactivity and stability due to the nature and position of substituents.
  • Applications: While similar compounds may have overlapping applications, specific properties can make 1-(4-bromo-2,6-difluorophenyl)cyclopropan-1-amine hydrochloride more suitable for certain research purposes.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2758004-99-6

Molecular Formula

C9H9BrClF2N

Molecular Weight

284.5

Purity

95

Origin of Product

United States

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